Irbesartan N-Trityl Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

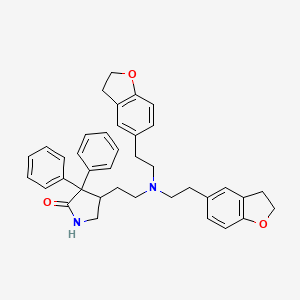

Irbesartan N-Trityl Impurity is a specific impurity of Irbesartan . Its chemical name is 2-Butyl-3-[[4-[2-(2-trityl-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one .

Synthesis Analysis

The synthesis of this compound involves several steps. The key steps include tetrazole formation from secondary amide for the preparation of the key intermediate, N-alkylation, and debenzylation . The impurities were isolated and unambiguously identified by NMR, IR, UV, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound was identified by NMR, IR, UV, and mass spectra . The EI mass spectrum displayed the molecular ion of the compound at specific m/z values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of specific intermediates, tetrazole formation, N-alkylation, and debenzylation . The reaction products were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR .Scientific Research Applications

Synthesis and Identification

- Synthesis and Characterization of Impurities: The synthesis of principal impurities of irbesartan, prepared via its N-trityl derivative, has been explored. These impurities were isolated and identified using NMR techniques, with their spectral characteristics also detailed (Rádl et al., 2009).

Impurity Analysis and Control

- LC-MS/MS Study of Impurities: A study on the mass characterization of trace level impurities of Irbesartan was conducted. The research highlights the use of the “nMS2” technique in identifying and structuring predictions of trace level related impurities in Irbesartan (Saravanan & Ansari, 2019).

- Validation of Analytical Methods for Impurities: Various studies have developed and validated methods for determining Irbesartan impurities, emphasizing the importance of these methods in routine analysis and stability checks (Goswami, 2014), (Prabhu & Muralidhar, 2014).

Impurity Profiling in Drug Synthesis

- Improved Synthesis Methods: New methods for the preparation of irbesartan, including dehydration and tetrazole formation, are described. The impurity profiling of irbesartan is also discussed, demonstrating its significance in drug synthesis (Rao et al., 2007).

Impurity Control in Pharmaceutical Tablets

- Determination of Genotoxic Impurity: A study was conducted to develop and validate a method for quantitative determination of genotoxic impurity in irbesartan drug substances. The study highlights the importance of controlling impurities to ensure drug safety and effectiveness (Kumar et al., 2016).

Impurities in Drug Development and Quality Control

- Quality Control Techniques: Research on the stability-indicating methods and rapid chromatographic techniques for estimation of irbesartan and its impurities emphasizes the role of such methods in drug quality control (Rao et al., 2016).

Novel Applications and Impurity Interaction Studies

- Electrochemical Investigation: Irbesartan drug molecules have been investigated as corrosion inhibitors in solutions, showcasing a novel application area for irbesartan and its impurities (Srivastava et al., 2017).

- Spectroscopic Interaction Studies: The interaction of irbesartan with various chemicals has been studied using spectroscopic techniques, indicating potential applications in chemical analysis and drug formulation (Ganesh et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Irbesartan, the parent compound of Irbesartan N-Trityl Impurity, is a non-peptide angiotensin II receptor antagonist . It primarily targets the angiotensin II receptor subtype 1 (AT1) . The AT1 receptor mediates most of the known physiological activities of angiotensin II (AII), a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan inhibits the activity of angiotensin II by specifically and selectively antagonizing the AT1 receptor . This noncompetitive antagonism blocks the action of angiotensin II, leading to vasodilation and a reduction in the secretion of aldosterone . As a result, blood pressure is lowered, which is beneficial in the management of hypertension .

Biochemical Pathways

The primary biochemical pathway affected by Irbesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Irbesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

Genetic polymorphism of the enzyme CYP2C9, which metabolizes Irbesartan, can significantly alter the pharmacokinetics of the drug

Action Environment

The action, efficacy, and stability of Irbesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as sodium, can affect the activity of the RAAS and thus the effectiveness of Irbesartan . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

Biochemical Analysis

Biochemical Properties

Irbesartan N-Trityl Impurity plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during the synthesis and degradation processes. The impurity can bind to enzymes involved in the metabolic pathways of Irbesartan, potentially inhibiting or altering their activity. For example, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including Irbesartan .

Cellular Effects

This compound can have several effects on different types of cells and cellular processes. It may influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the impurity could disrupt the normal function of angiotensin II receptors, leading to altered blood pressure regulation and other physiological effects . Additionally, it may affect the expression of genes involved in drug metabolism and transport, further impacting the efficacy and safety of Irbesartan.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to enzymes, inhibiting or activating their activity, and may also interact with receptors and other proteins. For example, the impurity may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of Irbesartan and other drugs . Additionally, it may affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the impurity are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the impurity can degrade over time, leading to the formation of other byproducts that may have different biochemical properties and effects . Long-term exposure to the impurity may result in cumulative effects on cellular function, including changes in gene expression and enzyme activity.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan N-Trityl Impurity involves the protection of the amine group of Irbesartan followed by its reaction with Trityl Chloride.", "Starting Materials": [ "Irbesartan", "Trityl Chloride", "Sodium Hydroxide", "Methanol", "Diethyl Ether" ], "Reaction": [ "Irbesartan is dissolved in methanol.", "Sodium Hydroxide is added to the solution to adjust the pH to 9-10.", "Trityl Chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at room temperature for 12-18 hours.", "The reaction mixture is then poured into a separating funnel and extracted with diethyl ether.", "The organic layer is separated and washed with water.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain Irbesartan N-Trityl Impurity." ] } | |

CAS No. |

886999-35-5 |

Molecular Formula |

C44H42N6O |

Molecular Weight |

670.86 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

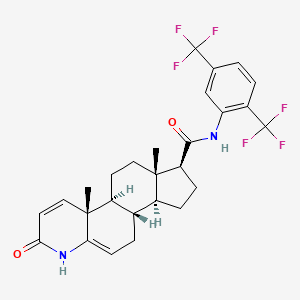

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)